Molybdenum phosphide

Übersicht

Beschreibung

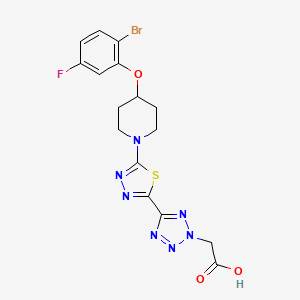

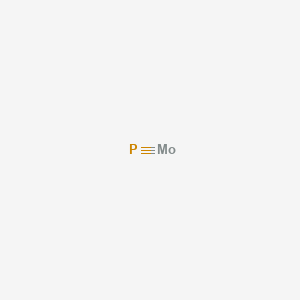

Molybdenum phosphide (MoP) is a binary inorganic compound of molybdenum metal and phosphorus with the chemical formula MoP . It is considered an efficient electrocatalyst for the hydrogen evolution reaction (HER) in both acid and alkaline media .

Synthesis Analysis

Molybdenum phosphide is synthesized through facile sintering of molybdenum and phosphorus precursors assisted by citric acid . Other methods include a two-step synthesis method using urea as a carbon source , and direct synthesis on silicon using graphene at the heterointerface .Molecular Structure Analysis

The Molybdenum phosphide molecule contains a total of 1 bond. There are 1 non-H bond, 1 multiple bond, and 1 triple bond .Chemical Reactions Analysis

Molybdenum phosphide exhibits high reactivity towards CO and sulfur adsorption . It has been adopted as a new electrocatalyst for the hydrogen evolution reaction .Physical And Chemical Properties Analysis

Molybdenum phosphide displays the highest reactivity toward CO and sulfur adsorption as compared to molybdenum carbides and nitrides .Wissenschaftliche Forschungsanwendungen

Electrocatalytic Hydrogen Evolution

- Scientific Field : Nanotechnology and Electrochemistry .

- Application Summary : MoP nanoparticles are used as an electrocatalyst for hydrogen evolution reaction (HER). The introduction of carbon and nitrogen sources into the MoP system improves its stability and conductivity, enhancing its performance in alkaline environments .

- Methods of Application : MoP nanoparticles are synthesized using a two-step method with urea as a carbon source. The resulting MoP-NC composites exhibit excellent electrocatalytic activity and stability in a 1-M potassium hydroxide (KOH) solution .

- Results or Outcomes : The composites require only an overpotential of 131 mV to achieve a current density of 10 mA cm−2 and exhibit negligible performance degradation after 1000 CV cycles .

Hydrogen Evolution Reaction (HER) Catalyst

- Scientific Field : Electrochemistry .

- Application Summary : MoP is proposed as a cost-effective catalyst that exhibits high activity towards the HER in both acid and alkaline media .

- Methods of Application : The phosphorization of molybdenum to form MoP introduces a good ‘H delivery’ system which attains nearly zero binding to H at a certain H coverage .

- Results or Outcomes : Theoretical calculations show that simple phosphorization of molybdenum to form MoP can potentially modify the properties of the metal, leading to distinct activities and stabilities .

Photoelectrochemical Water Reduction

- Scientific Field : Photoelectrochemistry .

- Application Summary : MoP nanorods are used for efficient photoelectrochemical water reduction. The use of a graphene interlayer between p-Si and MoP nanorods enables fully engineered interfaces without forming a metallic secondary compound .

- Methods of Application : A graphene interlayer is applied between p-Si and MoP nanorods to enable fully engineered interfaces. The graphene facilitates the photogenerated electrons to rapidly transfer by creating Mo-O-C covalent bondings and energetically favorable band bending .

- Results or Outcomes : The MoP nanorods lead to significantly improved PEC-HER performance with a high photocurrent density of 21.8 mA cm−2 at 0 V versus RHE and high stability .

Dry Reforming of Methane

- Scientific Field : Chemical Engineering .

- Application Summary : MoP is used as a catalyst for dry reforming of methane (DRM) with CO2. It exhibits high resistance to coking and oxidation .

- Methods of Application : The process involves the reaction of methane (CH4) with carbon dioxide (CO2) in the presence of the MoP catalyst .

- Results or Outcomes : MoP’s catalytic stability is found to be superior to Ni/Mo2C, which is known to be an effective non-noble metal catalyst for DRM .

Hydrotreating Reactions

- Scientific Field : Chemical Engineering .

- Application Summary : MoP is a well-documented catalyst for hydrotreating reactions .

- Methods of Application : The process involves the use of MoP as a catalyst in hydrotreating reactions .

- Results or Outcomes : The use of MoP has been found to be effective in hydrotreating reactions .

Water Electrolysis

- Scientific Field : Electrochemistry .

- Application Summary : MoP-based catalysts are used in water electrolysis .

- Methods of Application : The process involves the use of MoP-based catalysts in water electrolysis .

- Results or Outcomes : The use of MoP-based catalysts has been found to be effective in water electrolysis .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

phosphanylidynemolybdenum | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mo.P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMWVZPDSWLOFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

P#[Mo] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MoP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

126.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Molybdenum phosphide | |

CAS RN |

12163-69-8 | |

| Record name | Molybdenum phosphide (MoP) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=12163-69-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Molybdenum phosphide (MoP) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012163698 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Molybdenum phosphide (MoP) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Molybdenum phosphide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[(4-Bromobenzyl)carbamoyl]-5-Chlorophenoxy}acetic Acid](/img/structure/B1676613.png)

![14-cyclohexyl-7-((2-(dimethylamino)ethyl)(methyl)amino)-7,8-dihydro-6H-benzo[2,3][1,5]oxazocino[5,4-a]indole-11-carboxylic acid](/img/structure/B1676617.png)

![2-[5-Methoxy-2-methyl-1-[(4-methylsulfanylphenyl)methyl]indol-3-yl]propanoic acid](/img/structure/B1676619.png)

![5-(3,3-Difluorocyclobutyl)-3-[4-[4-methyl-5-[2-(trifluoromethyl)phenyl]-4H-1,2,4-triazol-3-yl]bicyclo[2.2.2]oct-1-yl]-1,2,4-oxadiazole](/img/structure/B1676620.png)

![3-(5-((6-Amino-1H-pyrazolo[3,4-b]pyridin-3-yl)methoxy)-2-chlorophenoxy)-5-chlorobenzonitrile](/img/structure/B1676623.png)